Virescenoside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Virescenoside A is typically obtained through the cultivation of Acremonium striatisporum on wort agar medium with the addition of potassium bromide . The structures of the isolated metabolites are established based on spectroscopic methods . The synthetic route involves the isolation of the compound from the fungal culture, followed by purification and structural elucidation using techniques such as NMR and mass spectrometry .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory-scale cultivation of the fungus Acremonium striatisporum . Further research and development are needed to scale up the production process for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Virescenoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered biological activities
Scientific Research Applications
Virescenoside A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds . In biology, this compound is investigated for its cytotoxic and radical scavenging activities, making it a potential candidate for developing new therapeutic agents . In medicine, the compound’s neurotropic properties are of particular interest for treating neurological disorders .
Mechanism of Action
The mechanism of action of Virescenoside A involves its interaction with specific molecular targets and pathways . The compound has been shown to regulate the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in macrophages stimulated with lipopolysaccharide . This regulation is crucial for its cytotoxic and radical scavenging activities . The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to be related to the compound’s ability to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include Virescenosides Z9-Z18, which share structural similarities with Virescenoside A but differ in their specific biological activities . This compound is unique due to its distinct structural features and potent biological activities, making it a valuable compound for scientific research .
Properties
CAS No. |
28251-73-2 |
---|---|
Molecular Formula |
C26H42O8 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[(7-ethenyl-2,3-dihydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-5-24(2)9-8-15-14(10-24)6-7-18-25(15,3)11-16(28)22(32)26(18,4)13-33-23-21(31)20(30)19(29)17(12-27)34-23/h5-6,15-23,27-32H,1,7-13H2,2-4H3 |
InChI Key |
FCXXKIPOXPDQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CC(C(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)O)C)C1)C=C |
Origin of Product |
United States |
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